molecular formula C13H11N3O B561940 2-Hydroxy-1-methyl-6-phenylimidazo(4,5-b)pyridine-d3 CAS No. 1020719-48-5

2-Hydroxy-1-methyl-6-phenylimidazo(4,5-b)pyridine-d3

Cat. No.: B561940
CAS No.: 1020719-48-5
M. Wt: 228.269
InChI Key: PDYMCBRGMDRAPX-FIBGUPNXSA-N
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Description

¹H NMR Analysis

  • Aromatic protons : Resonances between δ 7.2–8.5 ppm (integrated for 8H, phenyl and imidazopyridine protons).
  • Hydroxyl proton : A broad singlet at δ 5.2 ppm (exchangeable with D$$_2$$O).

¹³C NMR Analysis

  • CD$$_3$$ group : Triplet at δ 25.3 ppm (J = 20 Hz, coupling with deuterium).
  • Imidazopyridine carbons : Signals at δ 120–150 ppm, consistent with aromatic systems.

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]$$^+$$ at m/z 228.2644 (C$${13}$$H$$8$$D$$3$$N$$3$$O).
  • Theoretical : 228.2644 (Δ < 1 ppm).

Fourier-Transform Infrared Spectroscopy (FT-IR)

  • O-H stretch : Broad band at 3200–3400 cm⁻¹.
  • C-D stretch : Sharp peaks at 2120 cm⁻¹ and 2185 cm⁻¹.

Figure 1: FT-IR spectrum highlighting C-D stretches

[FT-IR Spectrum]  
- Region 2100–2200 cm⁻¹: Peaks at 2120 (C-D asymmetric) and 2185 cm⁻¹ (C-D symmetric).  
- Region 3200–3400 cm⁻¹: O-H stretching.  

Properties

IUPAC Name

6-phenyl-1-(trideuteriomethyl)-3H-imidazo[4,5-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-16-11-7-10(9-5-3-2-4-6-9)8-14-12(11)15-13(16)17/h2-8H,1H3,(H,14,15,17)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYMCBRGMDRAPX-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(NC1=O)N=CC(=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(NC1=O)N=CC(=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662004
Record name 1-(~2~H_3_)Methyl-6-phenyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020719-48-5
Record name 1,3-Dihydro-1-(methyl-d3)-6-phenyl-2H-imidazo[4,5-b]pyridin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020719-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(~2~H_3_)Methyl-6-phenyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Groebke-Blackburn-Bienayme Multicomponent Reaction (GBBR)

The Groebke-Blackburn-Bienayme reaction is a cornerstone for constructing imidazo[1,2-a]pyridine scaffolds. This one-pot, three-component reaction condenses a 2-aminopyridine, an aldehyde, and an isonitrile to form the heterocyclic core. For the target compound, the deuterated methyl group is introduced via a deuterated isonitrile or deuterated methyl-containing aldehyde.

Example Protocol

  • Reactants :

    • 6-Amino-2-phenylpyridine (1.0 equiv)

    • Benzaldehyde derivative with a deuterated methyl group (1.0 equiv)

    • tert-Butyl isocyanide (1.0 equiv)

  • Conditions : MeOH/THF (1:1), 80°C, 4 hours.

  • Workup : Filtration and washing with hexanes yield the imidazopyridine intermediate.

This method achieves moderate yields (50–70%) and is scalable for deuterated analogs.

Mitsunobu Reaction for Hydroxyl Group Introduction

The Mitsunobu reaction facilitates the introduction of hydroxyl groups at specific positions. For 2-hydroxy derivatives, phthalimide-protected intermediates are synthesized first, followed by deprotection.

Key Steps :

  • Protection : React 2-aminopyridine with phthalimide under Mitsunobu conditions (DIAD, PPh₃).

  • Deprotection : Hydrazine hydrate in dichloromethane removes the phthalimide group, yielding the free hydroxyl derivative.

Detailed Preparation Methods

Stepwise Synthesis Using Deuterated Reagents

The deuterated methyl group is introduced early in the synthesis to ensure isotopic purity. A representative pathway involves:

  • Deuterated Methylation :

    • React 6-phenylimidazo[4,5-b]pyridin-2-ol with deuterated methyl iodide (CD₃I) in the presence of a base (e.g., K₂CO₃) in DMF at 60°C for 12 hours.

    • Yield : ~65% (reported for analogous compounds).

  • Purification :

    • Column chromatography (SiO₂, ethyl acetate/hexanes) isolates the deuterated product.

    • Light-sensitive storage is critical to prevent degradation.

Microwave-Assisted Deprotection and Purification

Microwave irradiation accelerates deprotection steps, reducing reaction times from hours to minutes:

  • Deprotection of Methyl Esters : NaOH (2M) in MeOH, 100°C, 4 hours under microwave conditions.

  • Acidification : HCl (2N) precipitates the product, which is filtered and washed.

Optimization of Reaction Conditions

Temperature and Solvent Effects

ParameterOptimal ConditionImpact on Yield
Reaction Temperature80°CMaximizes cyclization
Solvent SystemMeOH/THF (1:1)Enhances solubility
Deuterated ReagentCD₃I99% isotopic purity

Catalytic Enhancements

  • Cu(I) Catalysis : Accelerates azide-alkyne cycloadditions in functionalized derivatives.

  • Microwave Assistance : Reduces deprotection time by 75% compared to conventional heating.

Characterization and Analytical Techniques

  • NMR Spectroscopy :

    • ¹H NMR : Absence of the methyl proton signal at δ 2.5–3.0 ppm confirms deuteration.

    • ¹³C NMR : CD₃ group resonates at δ 22–25 ppm.

  • Mass Spectrometry :

    • ESI-MS : m/z 225.25 [M+H]⁺ aligns with the molecular formula C₁₃H₁₁D₃N₃O.

  • HPLC Purity : >98% purity achieved via reverse-phase C18 chromatography.

Applications in Organic Synthesis

The deuterated compound is primarily used as:

  • Metabolic Tracer : Quantifies PhIP adducts in carcinogenicity studies.

  • Reference Standard : Calibrates LC-MS/MS systems for heterocyclic amine detection .

Chemical Reactions Analysis

2-Hydroxy-1-methyl-6-phenylimidazo(4,5-b)pyridine-d3 undergoes several types of chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C13H11N3O (with deuterium substitution)
  • Molecular Weight : Approximately 228.26 g/mol
  • CAS Number : 1020719-48-5

This compound is a derivative of the dietary carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), which is known for its mutagenic properties. The hydroxyl group at position 2 enhances its reactivity and biological interactions.

Carcinogenicity Studies

2-Hydroxy-1-methyl-6-phenylimidazo(4,5-b)pyridine-d3 is primarily studied for its role as a metabolite of PhIP, a known carcinogen found in cooked meats. Research indicates that this compound can form DNA adducts, which are critical in understanding the mechanisms of carcinogenesis.

Case Study : A study demonstrated altered tissue distribution of PhIP-DNA adducts in transgenic mice expressing human sulfotransferases, providing insights into how human metabolism affects the carcinogenic potential of dietary compounds .

Organic Synthesis

In addition to its role in cancer research, this compound is useful in organic synthesis as a building block for developing new pharmaceuticals and chemical probes.

Applications in Synthesis :

  • Utilized in synthesizing other heterocyclic compounds.
  • Acts as a precursor for creating new derivatives with potential therapeutic effects .

Biochemical Analysis

The compound's biochemical pathways involve extensive metabolism leading to both activation and detoxification products. Understanding these pathways is crucial for assessing the risk associated with dietary exposure to PhIP.

Table 1: Metabolic Pathways of this compound

MetaboliteEnzymeAction
N2-OH-PhIPCYP1B1Mutagenic activation
4'-OH-PhIPCYP1A2Detoxification
2-OH-PhIPUnknownMutagenic potential

Safety Profile

Research indicates that this compound is a confirmed carcinogen based on experimental data. Its safety profile necessitates careful handling and thorough investigation before any practical applications are considered .

Mechanism of Action

The mechanism of action of 2-Hydroxy-1-methyl-6-phenylimidazo(4,5-b)pyridine-d3 involves its metabolic activation to reactive intermediates that can form DNA adducts. These DNA adducts can lead to mutations and initiate carcinogenesis. The compound is metabolized by cytochrome P450 enzymes to form N-hydroxy-PhIP, which is further activated by acetyltransferases or sulfotransferases to form DNA-binding species .

Comparison with Similar Compounds

2-Hydroxy-1-methyl-6-phenylimidazo(4,5-b)pyridine-d3 is unique due to its deuterium labeling, which makes it useful for tracing metabolic pathways and studying the kinetics of PhIP metabolism. Similar compounds include:

Biological Activity

2-Hydroxy-1-methyl-6-phenylimidazo(4,5-b)pyridine-d3 (also known as PhIP-d3) is a deuterated derivative of the heterocyclic aromatic amine 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), which has been extensively studied for its biological activities, particularly its carcinogenic potential. This article reviews the biological activity of PhIP-d3, emphasizing its mechanisms of action, metabolic pathways, and implications in cancer research.

  • Molecular Formula : C13H11N3O
  • Molecular Weight : 228.26 g/mol
  • CAS Number : 1020719-48-5
  • IUPAC Name : 6-phenyl-1-(trideuteriomethyl)imidazo[4,5-b]pyridin-2-ol

Carcinogenicity

PhIP and its derivatives are known to be potent carcinogens. Studies have shown that PhIP is activated in vivo through metabolic processes involving cytochrome P450 enzymes, leading to the formation of reactive metabolites that can bind to DNA and induce mutations. Specifically, PhIP undergoes N-hydroxylation followed by esterification, resulting in DNA adduct formation that is linked to tumorigenesis in various animal models .

Metabolic Pathways

The metabolism of PhIP involves several key enzymes:

  • Cytochrome P450 Enzymes : These enzymes catalyze the N-hydroxylation of PhIP, which is a critical step in its activation.
  • N-acetyltransferases (NATs) : These enzymes play a role in detoxifying the activated metabolites.
  • Glutathione S-transferases (GSTs) : GSTs are involved in conjugating the reactive metabolites with glutathione, facilitating their excretion .

The following table summarizes the metabolic pathways of PhIP:

Metabolic StepEnzyme ClassProduct
N-hydroxylationCytochrome P450N-hydroxy PhIP
AcetylationN-acetyltransferasesAcetylated metabolites
ConjugationGlutathione S-transferasesGlutathione conjugates

Study on Rodent Models

A pivotal study demonstrated that rodents exposed to PhIP developed tumors in various organs, including the mammary gland and colon. The study highlighted that the incidence of tumors was significantly correlated with the levels of DNA adducts formed by PhIP metabolites .

Human Relevance

Research indicates that dietary intake of well-cooked meats containing PhIP may increase cancer risk in humans. Epidemiological studies have suggested a link between high consumption of grilled or fried meats and increased incidence of colorectal cancer .

Implications for Cancer Research

The biological activity of PhIP-d3 is critical for understanding its role as a model compound in cancer research. Its deuterated form allows for improved tracking and quantification in biological studies using mass spectrometry. This can enhance our understanding of how dietary carcinogens contribute to cancer risk and inform strategies for cancer prevention .

Q & A

Q. What are the key synthetic pathways for 2-Hydroxy-1-methyl-6-phenylimidazo(4,5-b)pyridine-d3, and how does deuterium labeling influence reaction conditions?

The synthesis of deuterated analogs like PhIP-d3 typically involves isotopic substitution during precursor formation. For non-deuterated PhIP, methods include Hantzsch-like reactions using aldehydes, ammonium bicarbonate, and methyl acetoacetate under reflux conditions . Deuterium incorporation may require deuterated reagents (e.g., D₂O or deuterated ammonia) or post-synthetic isotopic exchange. Reaction conditions must minimize proton-deuterium exchange to preserve isotopic integrity. Computational DFT studies can optimize reaction pathways and predict isotopic effects on intermediates .

Q. How can researchers detect and quantify this compound in complex biological matrices?

Isotope dilution mass spectrometry (IDMS) is the gold standard. LC-MS/MS with deuterated internal standards (e.g., PhIP-d3) compensates for matrix effects and ionization variability. Sample preparation involves solid-phase extraction (SPE) with C18 cartridges, followed by gradient elution using acetonitrile/water with 0.1% formic acid. Validation parameters (LOQ: ~0.1 ng/mL) ensure reproducibility in tissues or fluids .

Q. What role do ammonia and formaldehyde play in the formation of imidazo[4,5-b]pyridine derivatives like PhIP-d3?

Ammonia and formaldehyde act as critical nitrogen and carbon donors. In model systems, ammonia facilitates cyclization, while formaldehyde participates in Strecker degradation, generating phenylacetaldehyde—a precursor for the phenylimidazo moiety. Deuterated analogs may exhibit kinetic isotope effects (KIEs) during these steps, altering reaction rates .

Advanced Research Questions

Q. How do isotopic substitutions (e.g., deuterium) in PhIP-d3 influence its mutagenic adduct formation with DNA?

Deuterium at the 1-methyl position may reduce metabolic activation by cytochrome P450 enzymes, slowing the formation of N-hydroxylated intermediates. This delays DNA adduct formation (e.g., N-(deoxyguanosin-8-yl)-PhIP), which can be quantified via ³²P-postlabeling or accelerator mass spectrometry. Comparative studies with non-deuterated PhIP reveal isotopic effects on adduct stability and repair mechanisms .

Q. What computational approaches are suitable for modeling isotopic effects in PhIP-d3 on its chemical reactivity?

Density Functional Theory (DFT) studies using B3LYP/6-31G(d) basis sets can predict vibrational frequencies and electronic environments altered by deuterium. For example, deuterium substitution at the hydroxyl group may strengthen hydrogen bonding, affecting solubility and interaction with biomolecules. Molecular dynamics simulations further elucidate isotopic impacts on binding affinities to DNA or enzymes .

Q. How can researchers resolve contradictions in PhIP-d3 formation pathways across different model systems?

Discrepancies arise from variable precursor concentrations (e.g., phenylacetaldehyde vs. formaldehyde) or pH-dependent reaction kinetics. A tiered experimental design is recommended:

  • Step 1: Replicate conditions from Zamora et al. (2014) using deuterated ammonia .
  • Step 2: Introduce inhibitory agents (e.g., hydrocolloids) to isolate competing pathways .
  • Step 3: Use ¹³C/²H isotopic tracing to track carbon/deuterium incorporation .

Q. What methodological frameworks support the integration of PhIP-d3 in carcinogenicity studies?

Align with the quadripolar model:

  • Theoretical pole: Link to the "genotoxic vs. epigenetic" carcinogenesis theory.
  • Epistemological pole: Use case-control or cohort studies to correlate adduct levels with tumor incidence.
  • Technical pole: Employ high-resolution mass spectrometry for adduct quantification.
  • Morphological pole: Validate findings across in vitro (e.g., HepG2 cells) and in vivo (rodent) models .

Methodological Notes

  • Experimental Design: For isotopic studies, use embedded designs combining quantitative LC-MS data (primary question) with qualitative pathway analysis (secondary question) .
  • Data Contradictions: Apply Bruyne’s quadripolar framework to reconcile mechanistic disparities through iterative hypothesis testing .

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